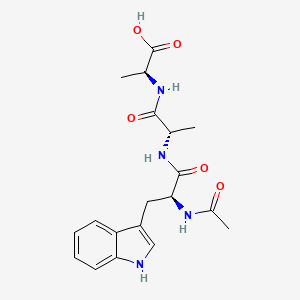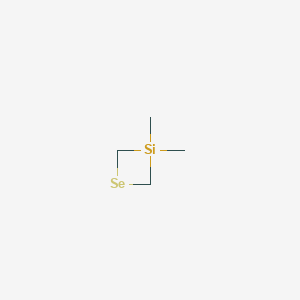
3,3-Dimethyl-1,3-selenasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of selenium and silicon atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-selenasiletane typically involves the reaction of organosilicon compounds with selenium reagents. One common method includes the reaction of 3,3-dimethyl-1-butyne with selenium dioxide under controlled conditions to yield the desired selenasiletane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of selenides.
Substitution: The compound can participate in substitution reactions where selenium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted selenasiletanes depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,3-selenasiletane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s known benefits in human health.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,3-selenasiletane involves its interaction with molecular targets through its selenium and silicon atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-butanol: Shares a similar structural framework but lacks selenium.
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 3,3-Dimethyl-1,3-selenasiletane.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different functional groups and applications
Uniqueness
This compound is unique due to the presence of both selenium and silicon atoms, which confer distinct chemical reactivity and potential applications not shared by its analogs. The combination of these elements allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918905-18-7 |
|---|---|
Fórmula molecular |
C4H10SeSi |
Peso molecular |
165.18 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,3-selenasiletane |
InChI |
InChI=1S/C4H10SeSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
Clave InChI |
IHBHSJTUDBGLTD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Se]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


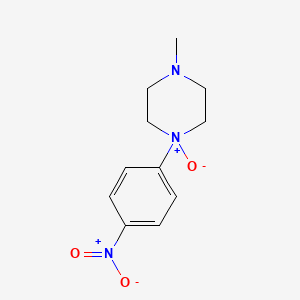
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
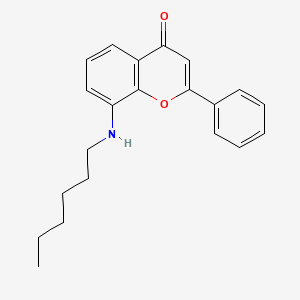
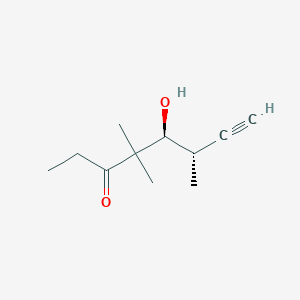
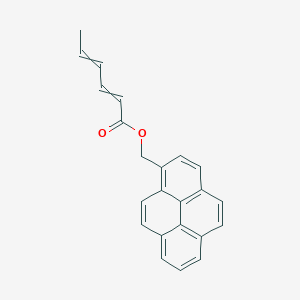
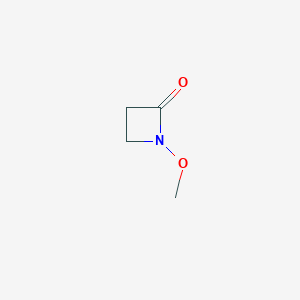
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
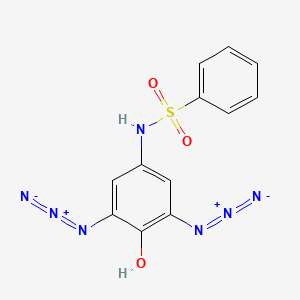
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
